

"analytical methods for N-(2-hydroxy-2-methylpropyl)acetamide quantification"

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Compound of Interest

Compound Name: *N-(2-hydroxy-2-methylpropyl)acetamide*

CAS No.: 37150-62-2

Cat. No.: B1426144

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Analytical Profiling of N-(2-hydroxy-2-methylpropyl)acetamide

Application Note & Protocol Guide

Executive Summary

N-(2-hydroxy-2-methylpropyl)acetamide (CAS: 115375-30-5 / 143785-86-8) is a critical polar impurity and degradation product associated with the synthesis and metabolism of Ranolazine, a prominent anti-anginal agent. Often designated as a process-related impurity or a cleavage metabolite, its quantification is mandated under ICH Q3A/Q3B guidelines for pharmaceutical substances.

This guide addresses the primary analytical challenge: Polarity. As a small, hydrophilic amide (LogP \approx -0.3 to 0.1), this analyte exhibits poor retention on conventional C18 columns, leading to co-elution with the solvent front.

We present two validated workflows:

- Method A (QC/Routine): A High-Aqueous RP-HPLC method utilizing a Polar-Embedded stationary phase for enhanced retention.

- Method B (Trace/Bioanalysis): A sensitive LC-MS/MS protocol for quantification at ng/mL levels in complex matrices.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful separation.

Property	Value / Characteristic	Analytical Implication
Molecular Formula		Small molecule (MW 131.17 g/mol).
Structure		Contains an amide and a tertiary alcohol.
Polarity (LogP)	~ -0.3 (Estimated)	Highly water-soluble; requires high aqueous mobile phases or HILIC.
Chromophore	Weak (Amide)	UV detection limited to < 215 nm (non-specific).
Ionization	Neutral/Basic	Protonates readily in ESI+ ().

Method A: HPLC-UV (Routine QC & Release Testing)

Objective: Quantification of **N-(2-hydroxy-2-methylpropyl)acetamide** at levels >0.05% (w/w) in bulk drug substance (API).

The "Phase Collapse" Solution

Standard C18 columns often suffer from "dewetting" (phase collapse) when exposed to 100% aqueous conditions required to retain this polar analyte. To prevent this, we utilize a Polar-Embedded C18 or an AQ-C18 column. These phases contain hydrophilic groups near the silica surface that allow full wetting with 100% buffer.

Chromatographic Conditions[1][2][3][4][5]

Parameter	Specification	Causality / Rationale
Column	Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP (150 x 4.6 mm, 3.5 μ m)	Polar-embedded group prevents phase collapse in high-aqueous mobile phases.
Mobile Phase A	20 mM Potassium Phosphate Buffer (pH 3.0)	Acidic pH suppresses silanol activity and ensures the amide remains neutral/stable.
Mobile Phase B	Acetonitrile (HPLC Grade)	Standard organic modifier.
Flow Rate	1.0 mL/min	Standard backpressure management.
Wavelength	210 nm	The amide bond absorbs here. Higher wavelengths (254 nm) will yield no signal.
Column Temp	30°C	Improves mass transfer and peak shape.
Injection Vol	10 - 20 μ L	Dependent on sensitivity requirements.

Gradient Program

Note: An isocratic hold at the beginning is crucial for retention.

Time (min)	% Mobile Phase A (Buffer)	% Mobile Phase B (ACN)	Event
0.0	97	3	Loading: High aqueous content forces analyte interaction with SP.
5.0	97	3	Isocratic Hold: Prevents early elution.
15.0	50	50	Elution: Elutes Ranolazine and hydrophobic impurities.
20.0	50	50	Wash: Cleans column.
21.0	97	3	Re-equilibration.

System Suitability Criteria (SST)

- Tailing Factor (): NMT 1.5 (Strict control required due to polarity).
- Capacity Factor (): Must be > 2.0 (To ensure separation from void volume).
- RSD (n=6): NMT 2.0%.

Method B: LC-MS/MS (Trace Analysis & Genotoxicity Screening)

Objective: Quantification at ppm/ppb levels in biological matrices or for genotoxic impurity screening.

Mass Spectrometry Strategy

Since the molecule lacks a strong chromophore, MS is the gold standard for sensitivity. We utilize Electrospray Ionization (ESI) in Positive Mode. The amide nitrogen provides a site for protonation.

LC-MS Conditions

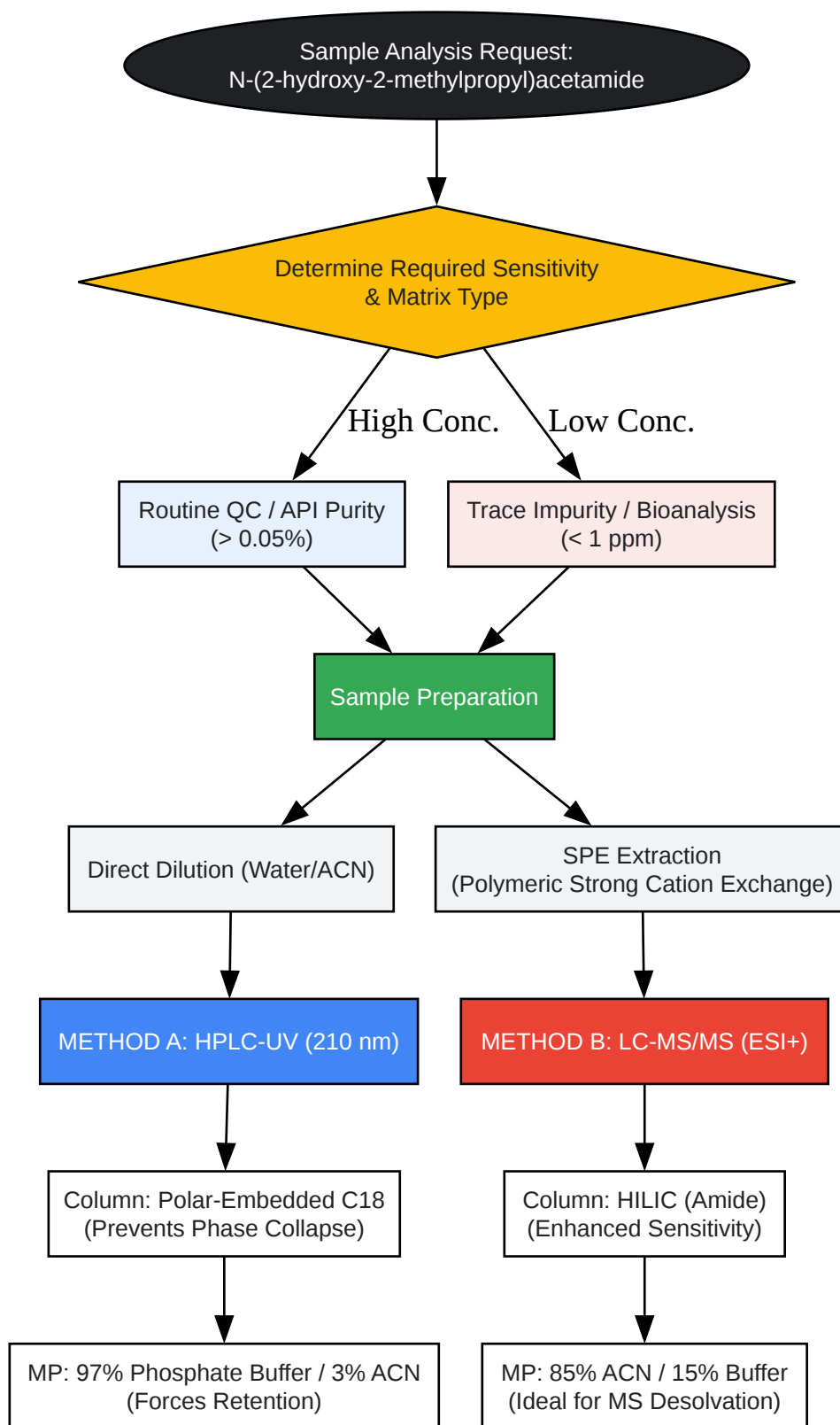
- Instrument: Triple Quadrupole (QqQ) MS (e.g., Agilent 6400 series or Sciex QTRAP).
- Column: HILIC Column (e.g., Waters XBridge Amide, 100 x 2.1 mm, 3.5 μ m).
 - Why HILIC? Reversed-phase can be difficult for trace analysis of such polar compounds due to ion suppression in the void volume. HILIC retains polar analytes using high organic mobile phases, which enhances desolvation efficiency in MS.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile (90%) + 10 mM Ammonium Formate (10%).
- Isocratic Mode: 15% A / 85% B (Typical HILIC condition).

MRM Transitions (Multiple Reaction Monitoring)

Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Role	Mechanism
132.1 ()	73.1	15 - 20	Quantifier	Cleavage of amide bond (fragment).
132.1 ()	114.1	10 - 15	Qualifier	Loss of water ().
132.1 ()	58.1	25	Qualifier	Formation of acetamide-like fragment.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate method and the sample preparation pathway.



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Figure 1: Analytical Decision Tree for **N-(2-hydroxy-2-methylpropyl)acetamide** quantification, distinguishing between routine QC (HPLC-UV) and trace analysis (LC-MS/MS).

Sample Preparation Protocols For API/Tablet Powder (HPLC-UV)

- Weighing: Accurately weigh 50 mg of Ranolazine sample.
- Dissolution: Transfer to a 50 mL volumetric flask.
- Solvent: Add 30 mL of Mobile Phase A (Phosphate Buffer). Crucial: Do not use pure Methanol/ACN as diluent, or the polar impurity will elute in the solvent front due to "solvent effect."
- Sonication: Sonicate for 10 minutes.
- Dilution: Make up to volume with Mobile Phase A.
- Filtration: Filter through a 0.22 μ m PVDF syringe filter.

For Biological Plasma (LC-MS/MS)

- Aliquot: Transfer 100 μ L of plasma to a centrifuge tube.
- Protein Precipitation: Add 300 μ L of ice-cold Acetonitrile (containing Internal Standard).
- Vortex: Mix vigorously for 30 seconds.
- Centrifuge: 10,000 rpm for 10 minutes at 4°C.
- Supernatant: Transfer supernatant to a new vial.
- Injection: Inject directly onto the HILIC column (High organic content matches HILIC starting conditions).

Troubleshooting & Expert Insights

- Issue: Peak Splitting.
 - Cause: Sample solvent strength is higher than the mobile phase.
 - Fix: Ensure the sample diluent matches the starting mobile phase (97% Aqueous for Method A).
- Issue: Low Sensitivity in UV.
 - Cause: Detection at 210 nm is susceptible to baseline drift from buffer impurities.
 - Fix: Use "HPLC Grade" or "MS Grade" phosphate salts. Ensure the reference cell in the DAD detector is set correctly (e.g., 360 nm).
- Issue: Retention Time Shift.
 - Cause: pH fluctuation. The amide/amine equilibrium is sensitive.
 - Fix: Verify buffer pH is strictly 3.0 ± 0.1 using a calibrated pH meter.

References

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Sources

- 1. [longdom.org](https://www.longdom.org) [[longdom.org](https://www.longdom.org)]
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